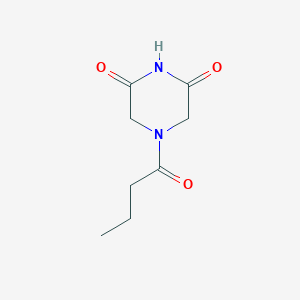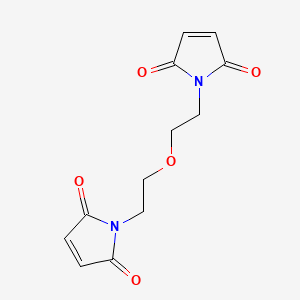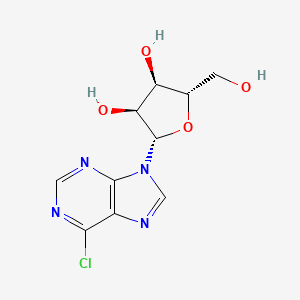
Ketone, methyl 4-pyridyl, O-acetyloxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ketone, methyl 4-pyridyl, O-acetyloxime typically involves the reaction of 4-acetylpyridine with hydroxylamine to form the oxime, followed by acetylation of the oxime group. The reaction conditions generally include:
Formation of Oxime: 4-acetylpyridine is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate in an aqueous or alcoholic medium.
Acetylation: The resulting oxime is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the oxime formation and acetylation reactions.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ketone, methyl 4-pyridyl, O-acetyloxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The acetyl group can be substituted with other acyl groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acylation reagents like acyl chlorides or anhydrides in the presence of bases are employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Various acylated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Ketone, methyl 4-pyridyl, O-acetyloxime has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ketone, methyl 4-pyridyl, O-acetyloxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The acetyl group can undergo hydrolysis, releasing the active oxime moiety, which can interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Acetylpyridine: The parent compound, which lacks the oxime and acetyl groups.
4-Acetylpyridine Oxime: The intermediate compound before acetylation.
Other Acylated Pyridines: Compounds with different acyl groups attached to the pyridine ring.
Uniqueness
Ketone, methyl 4-pyridyl, O-acetyloxime is unique due to its dual functional groups (oxime and acetyl), which provide versatility in chemical reactions and potential biological activities
Propriétés
Formule moléculaire |
C9H10N2O2 |
|---|---|
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
[(E)-1-pyridin-4-ylethylideneamino] acetate |
InChI |
InChI=1S/C9H10N2O2/c1-7(11-13-8(2)12)9-3-5-10-6-4-9/h3-6H,1-2H3/b11-7+ |
Clé InChI |
PCLGAVYMUIMQDC-YRNVUSSQSA-N |
SMILES isomérique |
C/C(=N\OC(=O)C)/C1=CC=NC=C1 |
SMILES canonique |
CC(=NOC(=O)C)C1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl-3-[2-(4-aminobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate](/img/structure/B13832011.png)

![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine](/img/structure/B13832014.png)






![1-[Hydroxy(phenyl)methyl]cyclopentanol](/img/structure/B13832072.png)



